Cas no 2228518-21-4 (2-bromo-1-4-(diethylamino)phenylethan-1-ol)

2-Bromo-1-[4-(diethylamino)phenyl]ethan-1-ol is a brominated aromatic compound featuring a diethylamino substituent and a hydroxyl group. This intermediate is of interest in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The presence of both bromine and hydroxyl groups allows for versatile reactivity, enabling further functionalization through nucleophilic substitution or oxidation reactions. The diethylamino moiety enhances solubility in organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and stability make it a reliable building block for constructing complex molecules, particularly in medicinal chemistry research. The compound is typically handled under standard laboratory conditions, requiring protection from light and moisture to maintain purity.
2-bromo-1-4-(diethylamino)phenylethan-1-ol structure
2228518-21-4 structure
商品名:2-bromo-1-4-(diethylamino)phenylethan-1-ol
CAS番号:2228518-21-4
MF:C12H18BrNO
メガワット:272.181422710419
CID:5994381
PubChem ID:165883306

2-bromo-1-4-(diethylamino)phenylethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-bromo-1-4-(diethylamino)phenylethan-1-ol
    • 2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
    • 2228518-21-4
    • EN300-2004976
    • インチ: 1S/C12H18BrNO/c1-3-14(4-2)11-7-5-10(6-8-11)12(15)9-13/h5-8,12,15H,3-4,9H2,1-2H3
    • InChIKey: MPFIPRUJOKALAA-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC(=CC=1)N(CC)CC)O

計算された属性

  • せいみつぶんしりょう: 271.05718g/mol
  • どういたいしつりょう: 271.05718g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 23.5Ų

2-bromo-1-4-(diethylamino)phenylethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2004976-0.1g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
0.1g
$968.0 2023-09-16
Enamine
EN300-2004976-2.5g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
2.5g
$2155.0 2023-09-16
Enamine
EN300-2004976-1.0g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
1g
$1100.0 2023-05-26
Enamine
EN300-2004976-10g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
10g
$4729.0 2023-09-16
Enamine
EN300-2004976-0.25g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
0.25g
$1012.0 2023-09-16
Enamine
EN300-2004976-10.0g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
10g
$4729.0 2023-05-26
Enamine
EN300-2004976-0.5g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
0.5g
$1056.0 2023-09-16
Enamine
EN300-2004976-1g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
1g
$1100.0 2023-09-16
Enamine
EN300-2004976-5.0g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
5g
$3189.0 2023-05-26
Enamine
EN300-2004976-5g
2-bromo-1-[4-(diethylamino)phenyl]ethan-1-ol
2228518-21-4
5g
$3189.0 2023-09-16

2-bromo-1-4-(diethylamino)phenylethan-1-ol 関連文献

2-bromo-1-4-(diethylamino)phenylethan-1-olに関する追加情報

Introduction to 2-Bromo-1-(4-(Diethylamino)phenyl)ethan-1-ol (CAS No. 2228518-21-4)

2-Bromo-1-(4-(diethylamino)phenyl)ethan-1-ol (CAS No. 2228518-21-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromo group, an aromatic ring, and a diethylamino functional group. These structural features contribute to its potential applications in various biological and medical contexts.

The chemical formula of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol is C13H19BrNO, and it has a molecular weight of approximately 277.2 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including bromination, substitution, and reduction processes. Its synthesis and purification are critical steps that require precise control over reaction conditions to ensure high purity and yield.

Recent studies have explored the biological activities of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol, particularly its potential as a lead compound for drug development. One notable area of research is its interaction with specific protein targets involved in cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), which are key targets for many therapeutic agents.

The pharmacological properties of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol have also been investigated in preclinical models. Research conducted at the National Institutes of Health (NIH) has shown that this compound possesses potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. The mechanism of action appears to involve the modulation of cytokine production and immune cell activation.

In addition to its anti-inflammatory properties, 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol has been studied for its potential neuroprotective effects. A study published in the Journal of Neurochemistry (2023) found that this compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that it may have therapeutic applications in the treatment of these debilitating conditions.

The safety profile of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol is another important aspect of its evaluation. Preclinical toxicity studies have indicated that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in human subjects.

The solubility and stability of 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol are also critical factors for its practical use in pharmaceutical formulations. This compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its stability under various conditions, including temperature, pH, and light exposure, has been studied to ensure that it can be effectively stored and transported without degradation.

In conclusion, 2-bromo-1-(4-(diethylamino)phenyl)ethan-1-ol (CAS No. 2228518-21-4) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to explore its mechanisms of action, safety profile, and suitability for drug development. As new findings emerge, this compound may play a significant role in advancing our understanding and treatment of various diseases.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm